molecular formula C10H11FO2 B7549567 3-Fluorobenzoic acid, propyl ester

3-Fluorobenzoic acid, propyl ester

Cat. No.: B7549567
M. Wt: 182.19 g/mol
InChI Key: MVSSTDMIHOZLPD-UHFFFAOYSA-N
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Description

3-Fluorobenzoic acid, propyl ester is a fluorinated aromatic ester characterized by a propyl ester group attached to the carboxylate moiety of 3-fluorobenzoic acid. Its molecular formula is C₁₀H₁₁FO₂, with a molar mass of 182.19 g/mol. Propyl esters like this are often synthesized for pharmaceutical or agrochemical applications due to their balanced solubility and stability profiles .

Properties

IUPAC Name

propyl 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSSTDMIHOZLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-fluorobenzoic acid, propyl ester with structurally related benzoic acid esters, emphasizing substituent effects and bioactivity:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Ester Group Key Properties/Bioactivity References
This compound C₁₀H₁₁FO₂ 182.19 3-Fluoro Propyl Potential antimycobacterial activity*
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 3-Fluoro Methyl Intermediate in drug synthesis
Propylparaben (Propyl 4-hydroxybenzoate) C₁₀H₁₂O₃ 180.20 4-Hydroxy Propyl Antimicrobial preservative
Propyl Gallate (Propyl 3,4,5-trihydroxybenzoate) C₁₀H₁₂O₅ 212.20 3,4,5-Trihydroxy Propyl Antioxidant, used in food and cosmetics
3,4,5-Trimethoxybenzoic acid methyl ester C₁₁H₁₄O₅ 226.23 3,4,5-Trimethoxy Methyl Isolated from medicinal plants

Notes:

  • Fluorine vs. Hydroxy/Methoxy Groups: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to hydroxy or methoxy substituents, making fluorinated esters more resistant to enzymatic degradation .
  • For example, propylparaben’s logP (1.87) is higher than methylparaben (1.76), correlating with stronger antimicrobial effects .
Antimycobacterial Activity

Propyl esters of substituted benzoic acids, such as those in , were synthesized as part of antimycobacterial agents.

Antimicrobial and Antioxidant Properties
  • Propylparaben : Widely used in cosmetics and pharmaceuticals due to its broad-spectrum antimicrobial activity. Its mechanism involves disrupting microbial membrane integrity .
  • Propyl Gallate: Acts as a radical scavenger, inhibiting lipid oxidation in foods. Its trihydroxy groups enhance antioxidant capacity compared to non-hydroxylated esters .
Anti-inflammatory and Cytotoxic Effects
  • 9-Octadecenoic acid-2',3'-dihydroxy propyl ester: Exhibits cytotoxicity against cancer cell lines (IC₅₀ ≤50 μM), highlighting the role of esterified fatty acids in anticancer drug discovery .

Physicochemical Data

While melting points are sparsely reported in the evidence, the following trends are inferred:

  • Fluorinated Esters: Methyl 3-fluorobenzoate’s higher melting point (compared to non-fluorinated analogs) is attributed to fluorine’s polarizing effects and crystal packing efficiency .
  • Hydroxy-Substituted Esters : Propyl gallate’s multiple hydroxyl groups likely increase hydrogen bonding, raising its melting point relative to simpler esters like propylparaben .

Preparation Methods

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is employed to convert the carboxylic acid to the acid chloride. The reaction is exothermic and typically conducted under anhydrous conditions at 0–25°C.

3-Fluorobenzoic acid+SOCl23-Fluorobenzoyl chloride+SO2+HCl\text{3-Fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

  • Yield : >95% for acid chloride formation.

Step 2: Alcoholysis with Propanol

The acid chloride reacts with propanol at room temperature, often in the presence of a base like pyridine to neutralize HCl:

3-Fluorobenzoyl chloride+CH3CH2CH2OH3-Fluorobenzoic acid, propyl ester+HCl\text{3-Fluorobenzoyl chloride} + \text{CH}3\text{CH}2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl}

  • Reaction Time : 1–2 hours.

  • Yield : 90–95% after distillation.

Oxidation of 3-Fluorobenzaldehyde Followed by Esterification

This two-step approach starts with the oxidation of 3-fluorobenzaldehyde to 3-fluorobenzoic acid, followed by esterification.

Step 1: Catalytic Oxidation of 3-Fluorobenzaldehyde

Aerobic oxidation using transition metal catalysts (e.g., Cu(OAc)₂ and Co(OAc)₂) converts the aldehyde to the carboxylic acid:

3-Fluorobenzaldehyde+O2Cu/Co catalyst3-Fluorobenzoic acid+H2O\text{3-Fluorobenzaldehyde} + \text{O}2 \xrightarrow{\text{Cu/Co catalyst}} \text{3-Fluorobenzoic acid} + \text{H}2\text{O}

  • Conditions : 70°C, atmospheric O₂, 12 hours.

  • Yield : 98%.

Step 2: Esterification of the Acid

The resulting acid undergoes Fischer esterification or acid chloride alcoholysis as described in Sections 1 and 2.

Transesterification of Methyl or Ethyl 3-Fluorobenzoate

Transesterification enables the exchange of alkoxy groups between esters. Methyl or ethyl 3-fluorobenzoate (readily available intermediates) reacts with excess propanol under acid or base catalysis to yield the propyl ester.

Base-Catalyzed Mechanism

Methyl 3-fluorobenzoate+CH3CH2CH2OHNaOCH3Propyl 3-fluorobenzoate+CH3OH\text{Methyl 3-fluorobenzoate} + \text{CH}3\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOCH}3} \text{Propyl 3-fluorobenzoate} + \text{CH}_3\text{OH}

  • Conditions : Reflux in anhydrous propanol with 1–2% sodium methoxide (NaOCH₃).

  • Yield : 80–88% after 8 hours.

Comparison of Synthesis Methods

MethodStarting MaterialCatalystTemperature (°C)Time (h)Yield (%)AdvantagesLimitations
Fischer Esterification3-Fluorobenzoic acidH₂SO₄110–1206–1275–85Simple setup; low costEquilibrium limits yield; slow
Acid Chloride Route3-Fluorobenzoic acidSOCl₂, Pyridine252–390–95High yield; fast reactionHandle toxic SOCl₂; extra step
Oxidation + Esterification3-FluorobenzaldehydeCu/Co, H₂SO₄70 (oxidation)12 + 685–90Uses cheaper aldehyde precursorMulti-step; oxidation optimization
TransesterificationMethyl 3-fluorobenzoateNaOCH₃80–1008–1080–88Utilizes existing esters; scalableRequires pure starting ester

Recent Advances in Catalytic Systems

Emerging catalysts, such as immobilized lipases or ionic liquids, offer greener alternatives for esterification. For instance, Candida antarctica lipase B (CAL-B) immobilized on magnetic nanoparticles facilitates solvent-free esterification at 60°C with yields exceeding 90%. Additionally, microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining high yields.

Industrial-Scale Considerations

Large-scale production prioritizes the acid chloride route for its high yield and compatibility with continuous flow reactors. Patents highlight melt crystallization for purifying intermediates, achieving >99% purity for 3-fluoro-2-nitrobenzoic acid derivatives . Environmental regulations favor methods minimizing SOCl₂ use, driving research into catalytic oxidation systems.

Q & A

Q. What are the established methods for synthesizing 3-fluorobenzoic acid propyl ester, and how can reaction efficiency be optimized?

Synthesis typically involves acid-catalyzed esterification between 3-fluorobenzoic acid and propanol. Key steps include:

  • Using sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize molar ratios and temperature .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester .
  • Yield optimization may require azeotropic removal of water using Dean-Stark traps .

Q. Which analytical techniques are most reliable for characterizing 3-fluorobenzoic acid propyl ester?

  • GC-MS : Used to confirm molecular weight and fragmentation patterns. For example, propyl esters of similar compounds (e.g., hexadecanoic acid propyl ester) show characteristic peaks at m/z corresponding to [M+H]+ ions .
  • NMR Spectroscopy : 1^1H NMR can identify ester-specific signals (e.g., propyl group triplet at δ 0.9–1.1 ppm and methylene quartet at δ 4.0–4.2 ppm) .
  • Polar Surface Area (PSA) : Calculated via software (e.g., 55.76 Ų for structurally similar esters) to predict solubility .

Q. How can researchers determine the purity of 3-fluorobenzoic acid propyl ester post-synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) resolve ester peaks from unreacted acid or alcohol .
  • Melting Point Analysis : Compare observed values with literature data (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at the 3-position) influence the ester’s chemical stability?

  • Hydrolytic Stability : Fluorine’s electron-withdrawing effect increases resistance to alkaline hydrolysis compared to non-fluorinated analogs. Accelerated stability studies (pH 7–9 buffers, 40°C) quantify degradation rates via GC-MS .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. For instance, oleic acid propyl ester derivatives decompose at ~250°C, while fluorinated esters may exhibit higher thresholds .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this ester?

  • Cross-Validation : Use X-ray crystallography (e.g., SHELX-refined structures) to validate NMR/IR data .
  • DFT Calculations : Compare computed 1^1H NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental values to identify discrepancies in substituent effects .

Q. How can structure-activity relationships (SARs) guide the design of fluorinated ester derivatives for biomedical applications?

  • Lipophilicity Optimization : Fluorine enhances membrane permeability (logP ~2.5–3.0 for fluorinated esters vs. ~1.8 for non-fluorinated) .
  • Biological Assays : Compare antimicrobial activity of 3-fluorobenzoic acid propyl ester with analogs (e.g., gallic acid propyl ester) using MIC (Minimum Inhibitory Concentration) tests .

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